molecular formula C12H11FN2O B12876415 3-(4-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

3-(4-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Cat. No.: B12876415
M. Wt: 218.23 g/mol
InChI Key: AGMOBLIUQJWKNX-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that features a unique structure combining a pyrroloisoxazole core with a fluorobenzyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves the cyclization of appropriate precursors. One common method involves the cycloisomerization of α,β-acetylenic oximes in the presence of gold(III) chloride (AuCl3) as a catalyst . Another approach includes the oxidation of propargylamines to oximes followed by copper(I) chloride (CuCl)-mediated intramolecular cyclization . These methods provide good yields under moderate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the use of metal-free cycloaddition reactions. For instance, the reaction of aldehydes with N-hydroximidoyl chlorides in the presence of triethylamine can yield 3,4,5-trisubstituted isoxazoles . This method is advantageous due to its high yield, regioselectivity, and the absence of metal catalysts, making it more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: The fluorobenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

3-(4-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific biological context and the modifications made to the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole Derivatives: Compounds like 3,5-disubstituted isoxazoles share a similar core structure but differ in their substituents.

    Pyrroloisoxazole Derivatives: These compounds have variations in the pyrroloisoxazole core, leading to different biological activities.

Uniqueness

3-(4-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is unique due to the presence of the fluorobenzyl group, which can enhance its biological activity and specificity. This makes it a valuable compound for further research and development in medicinal chemistry .

Properties

Molecular Formula

C12H11FN2O

Molecular Weight

218.23 g/mol

IUPAC Name

3-[(4-fluorophenyl)methyl]-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole

InChI

InChI=1S/C12H11FN2O/c13-9-3-1-8(2-4-9)7-11-10-5-6-14-12(10)16-15-11/h1-4,14H,5-7H2

InChI Key

AGMOBLIUQJWKNX-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C(=NO2)CC3=CC=C(C=C3)F

Origin of Product

United States

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